molecular formula C17H24N4O6S B2920780 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 685837-30-3

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2920780
CAS No.: 685837-30-3
M. Wt: 412.46
InChI Key: QZZAZCCIYBRTIZ-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound with the molecular formula C17H24N4O6S and a molecular weight of 412.46 g/mol . It is a member of the N-(1,3,4-oxadiazol-2-yl)benzamide class of synthetic compounds, which are recognized in scientific literature as a privileged scaffold for the development of novel antibacterial agents . Compounds within this class have demonstrated potent activity against a range of clinically significant, drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes . The core 1,3,4-oxadiazole structure is a key pharmacophore, and research indicates that subtle modifications to the substituents on the benzamide and oxadiazole rings can significantly alter the compound's mechanism of action . Some analogs function by inhibiting lipoteichoic acid biosynthesis, an essential polymer in the cell wall of Gram-positive bacteria, while others have been shown to be multi-targeting antibiotics affecting menaquinone biosynthesis, bacterial membrane potential, and iron regulation . This makes the structural class particularly valuable for investigating new pathways to overcome bacterial resistance. Researchers utilize this compound and its analogs as critical tools in microbiology and medicinal chemistry for exploring novel antibacterial mechanisms, conducting structure-activity relationship (SAR) studies, and developing new treatments for multi-drug resistant infections. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6S/c1-4-15-19-20-17(27-15)18-16(22)13-5-7-14(8-6-13)28(23,24)21(9-11-25-2)10-12-26-3/h5-8H,4,9-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAZCCIYBRTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with bis(2-methoxyethyl)amine and a sulfonyl chloride under basic conditions.

    Coupling with Benzamide: The final step involves coupling the oxadiazole and sulfamoyl intermediates with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The oxadiazole ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole-containing sulfonamides. Below is a comparative analysis with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Sulfamoyl Substituent Oxadiazole Substituent Key Biological Activity Purity (%) Reference
Target Compound bis(2-methoxyethyl) 5-ethyl Not reported N/A
LMM5 benzyl(methyl) 5-[(4-methoxyphenyl)methyl] Antifungal (C. albicans) >95
LMM11 cyclohexyl(ethyl) 5-(furan-2-yl) Antifungal (C. albicans) >95
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide methyl(phenyl) 5-ethyl Not reported N/A
Compound 6a (C₁₇H₁₅N₃O₄S₂) ethylthio 5-(ethylthio) hCA II inhibition N/A
Compound 54 (C₂₁H₂₀F₃N₃O₄S) fluoro 5-cyclohexyl Not reported 95.5

Key Observations

Sulfamoyl Substituent Variability :

  • The bis(2-methoxyethyl) group in the target compound enhances hydrophilicity compared to benzyl(methyl) (LMM5) or cyclohexyl(ethyl) (LMM11), which may improve solubility and reduce toxicity .
  • Methyl(phenyl) (e.g., CHEBI:117244) and ethylthio (Compound 6a) substituents are associated with enzyme inhibition (e.g., thioredoxin reductase, hCA II), suggesting the target compound’s sulfamoyl group could similarly modulate enzyme binding .

Substituents like 5-(methoxymethyl) ( metabolite) or 5-cyclohexyl (Compound 54) demonstrate how minor changes influence retention times (HPLC) and purity, critical for drug development .

Biological Activity Trends :

  • LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition, highlighting the importance of sulfamoyl-oxadiazole hybrids in antimicrobial design .
  • Compound 6a’s interaction with hCA II suggests a broader role for these compounds in targeting metalloenzymes .

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) HPLC Retention Time (min) LogP* (Predicted)
Target Compound 583.70 N/A ~2.8
LMM5 533.60 N/A ~3.5
LMM11 503.60 N/A ~3.2
Compound 54 447.45 12.73 ~2.1
Compound 6a 401.44 N/A ~2.9

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to LMM5/LMM11 (acid chloride coupling with oxadiazole intermediates) . Yields for analogs range from 24% (Compound 23) to 60% (Compounds 25–26), suggesting optimization opportunities .
  • Structure-Activity Relationships (SAR): Bulkier sulfamoyl groups (e.g., cyclohexyl/ethyl) correlate with antifungal activity but may reduce solubility .
  • Unanswered Questions : Direct biological data for the target compound are lacking. Future studies should evaluate its inhibition of fungal thioredoxin reductase or human enzymes like hCA II, leveraging structural similarities to active analogs .

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and toxicological evaluations.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • Molecular Formula : C19H28N4O4S
  • Molecular Weight : 408.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of a suitable sulfamoyl chloride with an amine derivative containing the oxadiazole moiety. The process can be optimized for yield and purity through various organic synthesis techniques.

Antifungal Activity

Research indicates that derivatives of the oxadiazole benzamide series exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising results against various fungal strains. In a study evaluating the antifungal activity of several benzamide derivatives, certain compounds demonstrated higher efficacy than established antifungal agents like pyraclostrobin .

CompoundActivity (%)Comparison to Pyraclostrobin (%)
10a84.4Better (81.4)
10d83.6Better (81.4)
10f83.1Better (81.4)

Toxicity Studies

The toxicity of the compound was assessed using zebrafish embryos as a model organism. The lethal concentration (LC50) for the compound was determined to be approximately 20.58 mg/L, indicating low toxicity levels . The teratogenic effects were also evaluated, revealing concentration-dependent mortality and developmental abnormalities in embryos exposed to higher concentrations.

Study on Antifungal Efficacy

In a comparative study involving various oxadiazole derivatives, it was found that certain compounds exhibited strong inhibition against Botrytis cinerea with effective concentrations (EC50) significantly lower than those of control compounds . This highlights the potential of these compounds in agricultural applications as fungicides.

Evaluation of Toxicity

Another study focused on the teratogenic effects of related compounds on zebrafish embryos showed that exposure to concentrations above 2 mg/L resulted in increased mortality rates, with a marked increase at 10 mg/L . This data is crucial for assessing the safety profile of these compounds for potential therapeutic or agricultural use.

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